3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a trifluoromethylphenyl group, and a pyrrolidine group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups and benzo[d][1,3]dioxol-5-yl groups are often introduced into molecules through various synthetic methods . For example, trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various chemical reactions . They can act as nucleophiles in reactions with electrophiles, and they can also undergo reactions with radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl, benzo[d][1,3]dioxol-5-yl, and pyrrolidine groups . For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)14-2-1-3-15(9-14)27(23,24)22-7-6-13(10-22)12-4-5-16-17(8-12)26-11-25-16/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFYBOFHYYRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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